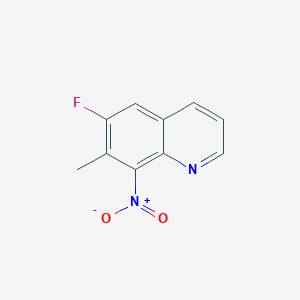
6-Fluoro-7-methyl-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methyl-8-nitroquinoline is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various fields. The incorporation of fluorine, methyl, and nitro groups into the quinoline structure enhances its biological activity and chemical reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 7-methylquinoline, followed by fluorination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and fluorination steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-7-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium
Major Products Formed:
Nucleophilic Substitution: Various substituted quinolines depending on the nucleophile used.
Reduction: 6-Fluoro-7-methyl-8-aminoquinoline.
Oxidation: 6-Fluoro-7-carboxy-8-nitroquinoline
Scientific Research Applications
6-Fluoro-7-methyl-8-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals .
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the methyl and nitro groups, resulting in different chemical and biological properties.
7-Methyl-8-nitroquinoline: Lacks the fluorine atom, which affects its reactivity and biological activity.
8-Nitroquinoline: Lacks both the fluorine and methyl groups, leading to distinct chemical behavior .
Uniqueness: 6-Fluoro-7-methyl-8-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer enhanced biological activity and chemical versatility. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-fluoro-7-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-8(11)5-7-3-2-4-12-9(7)10(6)13(14)15/h2-5H,1H3 |
InChI Key |
UIJUNDGCSKQXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=C1[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



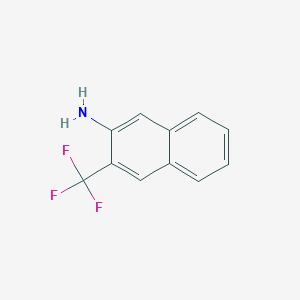
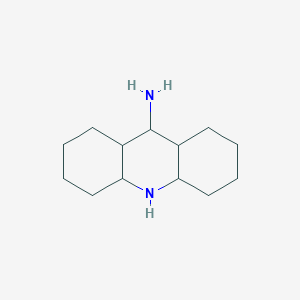

![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)


![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
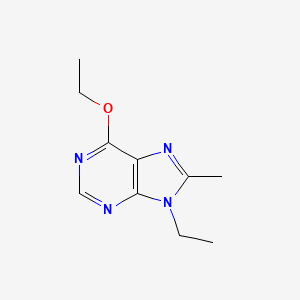
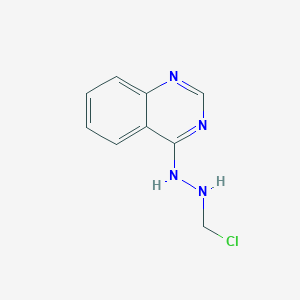
![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)


